4-cyano-N-(2-methoxyphenyl)benzamide
Description
4-Cyano-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the para position of the benzoyl ring and a 2-methoxyphenyl substituent on the amide nitrogen.
Properties
CAS No. |
169945-44-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyano-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)17-15(18)12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
InChI Key |
WNKUJJMTZLJJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound shares the benzamide core but replaces the cyano group with a bromine atom and introduces a nitro group on the aniline ring. Crystallographic studies reveal two molecules per asymmetric unit, with distinct dihedral angles between aromatic rings compared to the title compound .
Methoxy-Substituted Analogs
- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide: This analog features multiple methoxy groups on the benzamide ring. Biological Implication: Increased methoxy substitution may improve binding to hydrophobic enzyme pockets.
Fluorinated Derivatives
- 4-Cyano-N-(2-fluorophenyl)benzamide: Replacing the methoxy group with fluorine alters electronic properties (electron-withdrawing effect) and molecular geometry. The compound contains 27 atoms (C₁₄H₉FN₂O) with a planar amide group, as confirmed by quantum chemical calculations .
Functional Group Modifications
N-Substituent Diversity
- MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): This derivative incorporates a benzothiazole and pyridylmethyl group, enabling dual hydrogen bonding and π-stacking interactions. No cytotoxicity was observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for further development .
- 4-Cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77): Synthesized with 84% yield, this analog features an indolinone substituent, enabling interactions with kinase active sites. HRMS and NMR data confirm structural integrity .
Physicochemical Properties
- 4-Cyano-N-(4-hydroxyphenyl)benzamide: pKa: 9.86 (predicted), indicating moderate acidity for hydrogen bonding . Solubility: Lower than the title compound due to the polar hydroxy group.
- 4-Cyano-N-(2-fluorophenyl)benzamide: Density: 1.33 g/cm³, comparable to methoxy analogs .
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